Cas no 1885090-91-4 (3-(prop-2-yn-1-yl)piperidine hydrochloride)

3-(Prop-2-yn-1-yl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine core functionalized with a propargyl group at the 3-position, presented as its hydrochloride salt for enhanced stability and solubility. This intermediate is valuable in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules and heterocyclic derivatives. The propargyl moiety offers versatility for further modifications via click chemistry or other alkyne-based reactions, while the piperidine scaffold contributes to its potential as a building block for CNS-targeting compounds. The hydrochloride form ensures consistent handling and improved reactivity in synthetic applications. Suitable for use under controlled conditions, it is characterized by high purity and reliable performance in organic synthesis.
3-(prop-2-yn-1-yl)piperidine hydrochloride structure
1885090-91-4 structure
Product Name:3-(prop-2-yn-1-yl)piperidine hydrochloride
CAS No:1885090-91-4
MF:C8H14ClN
MW:159.656461238861
MDL:MFCD29906912
CID:4626834
PubChem ID:121553852
Update Time:2025-08-04

3-(prop-2-yn-1-yl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(prop-2-yn-1-yl)piperidine hydrochloride
    • MDL: MFCD29906912
    • Inchi: 1S/C8H13N.ClH/c1-2-4-8-5-3-6-9-7-8;/h1,8-9H,3-7H2;1H
    • InChI Key: MFVFRGCWBMMKLV-UHFFFAOYSA-N
    • SMILES: C(C1CNCCC1)C#C.Cl

3-(prop-2-yn-1-yl)piperidine hydrochloride Pricemore >>

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Additional information on 3-(prop-2-yn-1-yl)piperidine hydrochloride

Introduction to 3-(prop-2-yn-1-yl)piperidine hydrochloride (CAS No. 1885090-91-4) in Modern Chemical and Pharmaceutical Research

3-(prop-2-yn-1-yl)piperidine hydrochloride, identified by the chemical abstracts service number 1885090-91-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of an alkyne functional group at the propyl position and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structure of 3-(prop-2-yn-1-yl)piperidine hydrochloride incorporates a propargyl group (–C≡CH) attached to the piperidine ring, which introduces unique electronic and steric properties. This modification allows for diverse chemical modifications, including nucleophilic additions, metal-catalyzed coupling reactions, and further derivatization, facilitating its use in constructing complex molecular architectures. The hydrochloride salt form ensures stability and enhances handling properties, making it suitable for both laboratory-scale synthesis and industrial applications.

In recent years, 3-(prop-2-yn-1-yl)piperidine hydrochloride has garnered attention in medicinal chemistry due to its potential as a building block for pharmacophores. Piperidine derivatives are widely recognized for their biological activity, with many analogs exhibiting properties such as receptor binding affinity, enzyme inhibition, and central nervous system modulation. The propargyl moiety further expands its utility by enabling cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in constructing biaryl systems found in numerous therapeutic agents.

One of the most compelling aspects of 3-(prop-2-yn-1-yl)piperidine hydrochloride is its role in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, recent studies have highlighted its application in developing kinase inhibitors, where the piperidine core serves as a scaffold for optimizing binding interactions with protein targets. The alkyne functionality allows for site-specific modifications, enabling fine-tuning of pharmacokinetic properties such as solubility and metabolic stability. These attributes make it an attractive candidate for drug discovery campaigns aimed at addressing unmet medical needs.

The pharmaceutical industry has increasingly leveraged 3-(prop-2-yn-1-yl)piperidine hydrochloride in the development of novel therapeutics. Its versatility in medicinal chemistry has been demonstrated in several preclinical studies investigating its potential as an intermediate for antiviral, anticancer, and anti-inflammatory agents. Researchers have utilized its scaffold to design molecules that interact with specific biological pathways, demonstrating efficacy in vitro and in vivo models. This underscores its significance as a key intermediate in the pipeline of next-generation pharmaceuticals.

From a synthetic chemistry perspective, 3-(prop-2-yn-1-yl)piperidine hydrochloride offers unique opportunities for methodological innovation. The alkyne group provides access to a range of functionalization strategies, including cycloaddition reactions like the [3+2] cycloaddition with azides (Sonogashira coupling), which has been employed to construct complex cyclic structures. These reactions are not only synthetically elegant but also provide efficient routes to structurally diverse libraries suitable for high-throughput screening.

The growing interest in 3-(prop-2-yn-1-yl)piperidine hydrochloride is also reflected in its incorporation into cutting-edge research projects. For example, recent advances in biocatalysis have explored its use as a substrate for engineered enzymes that facilitate selective functionalization under mild conditions. Such developments align with the broader trend toward sustainable chemistry practices, where atom-economical reactions and green methodologies are prioritized.

Moreover, the compound’s compatibility with modern spectroscopic techniques has made it a valuable tool for structural elucidation and dynamic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in characterizing derivatives of 3-(prop-2-yn-1-yl)piperidine hydrochloride, providing insights into conformational preferences and reaction mechanisms. These analytical advancements enhance our understanding of how structural modifications influence biological activity.

The future prospects of 3-(prop-2-yn-1-yl)piperidine hydrochloride are promising, with ongoing research exploring its potential applications beyond traditional pharmaceuticals. For instance, material scientists have begun investigating its use as a precursor for functional polymers and coatings due to its ability to form stable conjugated systems via polymerization or cross-linking reactions. This interdisciplinary approach highlights the compound’s broad utility across multiple scientific domains.

In conclusion,3-(prop 2 yn 1 yl)piperidine hydrochloride (CAS No 1885090 91 4) represents a cornerstone compound in modern chemical research Its unique structural features offer unparalleled flexibility for synthetic manipulation while its biological relevance positions it as a key intermediate in drug discovery initiatives As research continues to uncover new applications this versatile molecule is poised to play an increasingly pivotal role in advancing both academic science and industrial innovation

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